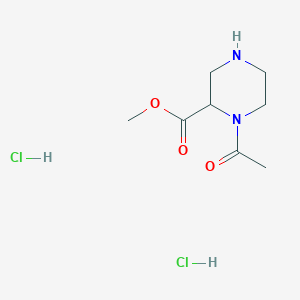

Methyl1-acetylpiperazine-2-carboxylatedihydrochloride

Beschreibung

BenchChem offers high-quality Methyl1-acetylpiperazine-2-carboxylatedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl1-acetylpiperazine-2-carboxylatedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H16Cl2N2O3 |

|---|---|

Molekulargewicht |

259.13 g/mol |

IUPAC-Name |

methyl 1-acetylpiperazine-2-carboxylate;dihydrochloride |

InChI |

InChI=1S/C8H14N2O3.2ClH/c1-6(11)10-4-3-9-5-7(10)8(12)13-2;;/h7,9H,3-5H2,1-2H3;2*1H |

InChI-Schlüssel |

FWLKUFTWLPHHES-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1CCNCC1C(=O)OC.Cl.Cl |

Herkunft des Produkts |

United States |

Methyl 1-Acetylpiperazine-2-Carboxylate Dihydrochloride: Structural Mechanics, Synthesis, and Applications in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted scaffolds are paramount for developing highly selective, metabolically stable therapeutics. Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (CAS: 2402828-92-4) has emerged as a privileged building block. By pre-installing an acetyl group at the N1 position and a methyl ester at the C2 position, this molecule offers an orthogonal reactivity profile that allows precise, regioselective functionalization at the N4 amine.

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, its strategic utility in synthesizing peptidomimetics and multitarget-directed ligands (MTDLs), and field-proven experimental protocols for its derivatization.

Physicochemical Profiling & Structural Causality

The utility of methyl 1-acetylpiperazine-2-carboxylate dihydrochloride stems directly from its structural logic. Each functional group serves a distinct mechanistic purpose in library synthesis and drug design [1]:

-

The Piperazine Core: Six-membered nitrogenous heterocycles restrict the conformational flexibility of attached pharmacophores. This rigidity reduces the entropic penalty upon target binding, frequently resulting in higher affinity compared to linear aliphatic analogs.

-

N1-Acetyl Group: The acetylation of the N1 nitrogen converts it into a non-basic, non-nucleophilic amide. This eliminates the need for transient protecting groups during downstream synthesis and prevents unwanted side reactions, directing all electrophilic additions exclusively to the N4 position.

-

C2-Methyl Ester: The carboxylic acid at C2 is masked as a methyl ester. This protects the moiety during N4-alkylation or acylation. It can be subsequently unmasked via mild alkaline hydrolysis to yield a free carboxylic acid, ready for peptide coupling or conversion into a zinc-binding hydroxamic acid.

-

Dihydrochloride Salt Formulation: The free base of piperazine derivatives is often prone to atmospheric oxidation and can be difficult to handle as a viscous oil. The dihydrochloride salt ensures the compound remains a stable, free-flowing crystalline solid with an extended shelf-life and excellent aqueous solubility for biphasic reactions.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride |

| CAS Number (Dihydrochloride) | 2402828-92-4 |

| CAS Number (Free Base) | 171504-96-4 |

| Molecular Formula | C₈H₁₄N₂O₃ · 2HCl |

| Molecular Weight (Salt) | 259.13 g/mol |

| Monoisotopic Mass (Free Base) | 186.10045 Da |

| SMILES (Free Base) | CC(=O)N1CCNCC1C(=O)OC |

Strategic Applications in Drug Discovery

The orthogonal nature of this scaffold has made it a cornerstone in the development of several advanced therapeutic classes.

SARS-CoV-2 Main Protease (Mpro) Inhibitors

The continuous mutation of SARS-CoV-2 necessitates direct-acting antivirals. Trisubstituted piperazine derivatives have been identified as highly potent, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro). The N1, C2, and N4 vectors of the piperazine ring allow the molecule to simultaneously occupy the S1, S2, and S4 subpockets of the viral protease. The spatial geometry provided by the piperazine-2-carboxylate core is critical for establishing the hydrogen-bond networks and hydrophobic stacking required for high target specificity and low cellular toxicity [2].

Multitarget-Directed Ligands (MTDLs) for Alzheimer's Disease

Alzheimer's disease etiology is highly complex, driving the shift toward MTDLs. Piperazine-2-carboxylic acid derivatives have been successfully utilized to synthesize dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. Functionalizing the N4 position with bulky benzyl or substituted aryl groups allows the molecule to span both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases, significantly enhancing inhibitory potency [3].

Matrix Metalloproteinase (MMP) Inhibitors

MMPs are zinc-dependent endopeptidases implicated in tumor metastasis and tissue remodeling. Piperazine-based scaffolds are heavily utilized to design selective MMP inhibitors. The synthetic workflow typically involves converting the C2-methyl ester into a hydroxamic acid—a powerful bidentate chelator for the catalytic Zn²⁺ ion. Concurrently, the N1 and N4 positions are substituted with hydrophobic sulfonamides or aryl groups to probe the deep S1' specificity pocket of the enzyme [4].

Experimental Protocols: Derivatization Workflows

To harness this building block, researchers must execute a sequence of free-basing, N4-functionalization, and C2-deprotection. The following protocol outlines a self-validating system for generating N4-alkylated piperazine-2-carboxylic acids for downstream peptidomimetic synthesis [5].

Protocol: N4-Reductive Amination and C2-Ester Hydrolysis

Objective: To install a functionalized alkyl group at N4 and liberate the C2 carboxylic acid for subsequent amide coupling.

Step 1: Free-Basing and N4-Reductive Amination

-

Preparation: Suspend Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (1.0 eq, 500 mg) in anhydrous 1,2-dichloroethane (DCE) (10 mL) under a nitrogen atmosphere.

-

Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise at 0 °C.

-

Causality: DIPEA is a sterically hindered base. It effectively neutralizes the two equivalents of HCl to liberate the N4 secondary amine without acting as a competing nucleophile in the reaction.

-

-

Imine Formation: Add the target aldehyde (1.1 eq) and glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

-

Validation Check: Aliquot 10 µL into methanol and analyze via LC-MS to confirm the formation of the intermediate imine/iminium ion mass.

-

-

Reduction: Cool the mixture to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. Stir for 12 hours at room temperature.

-

Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions without reducing the C2-methyl ester or the N1-acetyl group.

-

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: C2-Methyl Ester Hydrolysis

-

Solvent System: Dissolve the crude N4-alkylated intermediate in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL).

-

Causality: This specific ternary solvent system ensures complete dissolution of both the organic substrate and the inorganic hydroxide salt, preventing biphasic reaction stalling.

-

-

Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq) at 0 °C. Stir for 4 hours at room temperature.

-

Causality: LiOH is preferred over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, providing a milder, more controlled hydrolysis that minimizes the risk of epimerization at the C2 chiral center (if an enantiopure starting material is used).

-

-

Validation Check: Analyze via ¹H NMR. The disappearance of the sharp singlet at ~3.7 ppm (corresponding to the -OCH₃ protons) confirms complete deprotection.

-

Isolation: Evaporate the THF and MeOH under reduced pressure. Acidify the remaining aqueous layer to pH ~4 using 1M HCl. Extract the zwitterionic product with a polar organic solvent (e.g., n-butanol or 10% MeOH in DCM), dry, and concentrate to yield the final functionalized piperazine-2-carboxylic acid.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression of transforming the raw dihydrochloride salt into a highly complex, target-specific drug candidate.

Workflow for the derivatization of methyl 1-acetylpiperazine-2-carboxylate into peptidomimetics.

References

-

PubChemLite. "Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (C8H14N2O3)". Université du Luxembourg / PubChem.[Link]

-

Gao, S., et al. "Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity". Journal of Medicinal Chemistry, 2022.[Link]

-

Soliman, A. M., et al. "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies". Bioorganic Chemistry, 2024.[Link]

-

Cheng, M., et al. "Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors". Journal of Medicinal Chemistry, 2000.[Link]

-

Falorni, M., et al. "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics". The Journal of Organic Chemistry, 2009.[Link]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in contemporary drug discovery and development, offering profound insights into molecular structure and dynamics.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not only the spectral data but also the underlying scientific rationale for the observed chemical shifts and coupling patterns, thereby serving as a practical reference for researchers in the field. The integrity of the data and the logic of its interpretation are paramount, ensuring a trustworthy and authoritative resource.

Introduction: The Central Role of NMR in Pharmaceutical Analysis

In the rigorous landscape of pharmaceutical research, the unambiguous determination of a molecule's structure is a foundational requirement. NMR spectroscopy stands as a "gold standard" for the structural elucidation of small molecules, providing atomic-level information with exceptional detail.[3] Its applications span from the initial identification and characterization of novel chemical entities to the assessment of their purity and stability throughout the drug development pipeline.[4][5] The non-destructive nature of NMR allows for repeated analysis of precious samples, making it a highly versatile tool.[4]

This guide focuses on Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride, a molecule featuring a substituted piperazine ring, a common scaffold in many biologically active compounds. Understanding its NMR spectral characteristics is crucial for its synthesis, characterization, and further development.

Molecular Structure and Predicted NMR Features

The chemical structure of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is presented below. The presence of various functional groups, including an acetyl moiety, a methyl ester, and a piperazine ring, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The dihydrochloride form indicates that the two nitrogen atoms of the piperazine ring are protonated.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterium oxide (D₂O) is a common choice for hydrochloride salts. The use of deuterated solvents is essential for the deuterium lock and to avoid large solvent signals in the ¹H NMR spectrum.[6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7] Gentle vortexing or sonication may be required to achieve complete dissolution.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent shimming issues.[6]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a water-soluble standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O samples, to provide a reference signal at 0.00 ppm.[6][8]

-

Transfer to NMR Tube: Carefully transfer the solution into a high-quality 5 mm NMR tube.[9]

-

Labeling: Properly label the NMR tube with the sample identification.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay (d1) | 1.0 s | 2.0 s |

| Acquisition Time (aq) | 4.0 s | 1.0 s |

| Spectral Width (sw) | 20 ppm | 220 ppm |

| Temperature | 298 K | 298 K |

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The chemical shifts are influenced by neighboring electronegative atoms and functional groups.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.70 | Singlet | 3H | -COOCH₃ | Protons of the methyl ester are deshielded by the adjacent oxygen atom.[10][11] |

| ~2.10 | Singlet | 3H | -C(O)CH₃ | Protons of the acetyl group are deshielded by the carbonyl group.[8][12] |

| ~4.5-4.8 | Multiplet | 1H | C2-H | This proton is adjacent to the ester and a nitrogen atom, leading to significant deshielding. |

| ~3.0-4.0 | Multiplets | 6H | C3-H₂, C5-H₂, C6-H₂ | Protons on the piperazine ring, deshielded by the adjacent nitrogen atoms. The presence of the dihydrochloride will further deshield these protons.[13][14] |

| Broad | Singlet | 2H | N-H⁺ | Protons on the protonated nitrogen atoms, often broad and may exchange with residual water in the solvent. |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | -C OOCH₃ | Carbonyl carbon of the ester group. |

| ~168-172 | -C (O)CH₃ | Carbonyl carbon of the acetyl group. |

| ~55-60 | C2 | Carbon attached to the ester and a nitrogen atom. |

| ~52-55 | -COOC H₃ | Methyl carbon of the ester group. |

| ~40-50 | C3, C5, C6 | Carbons of the piperazine ring, deshielded by the adjacent nitrogen atoms.[15][16] |

| ~20-25 | -C(O)C H₃ | Methyl carbon of the acetyl group. |

Mechanistic Insights from Spectral Data

The chemical shifts and coupling patterns in the NMR spectra provide valuable information about the molecule's conformation and electronic structure. For instance, the diastereotopic nature of the methylene protons on the piperazine ring can lead to complex splitting patterns, offering insights into the ring's chair conformation.[17] The deshielding of the piperazine ring protons and carbons is a direct consequence of the electron-withdrawing effects of the adjacent nitrogen atoms, which is further enhanced by their protonation in the dihydrochloride form.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride. By combining theoretical predictions with established experimental protocols, this document serves as a valuable resource for scientists engaged in the synthesis and characterization of this and similar heterocyclic compounds. The detailed interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy, will aid in the unambiguous structural verification and quality control essential for drug discovery and development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Cioffi, C. L. (2022). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

-

Lab-Training. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

-

AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

-

Ardejani, M. S., & Powers, R. (2017). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. [Link]

-

Emory University. (2023). Small molecule NMR sample preparation. [Link]

-

Nabuurs, S. B., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [Link]

-

Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

-

Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

-

AWS. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link]

-

Letertre, M., & Giraud, F. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

-

Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. [Link]

-

Sanui, K., & Ogata, N. (1976). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Polymer Science: Polymer Chemistry Edition. [Link]

-

PubChem. Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride. [Link]

-

Amato, G., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. [Link]

-

Wenge, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

AOCS. (2019). Saturated Fatty Acids and Methyl Esters. [Link]

-

Wenge, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace. [Link]

-

Wenge, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of... [Link]

-

Wenge, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. [Link]

-

SpectraBase. Piperazine, 1-[(3,4-dichlorophenyl)acetyl]-4-N-propyl- - Optional[13C NMR] - Chemical Shifts. [Link]

-

UCLA. Spectroscopy Tutorial: Esters. [Link]

-

ResearchGate. The 1 H-NMR spectra of acetyl group content of Cambodian kapok seed... [Link]

-

ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. [Link]

-

RSC Publishing. C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Link]

-

OpenOChem Learn. Interpreting. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

University of Manitoba. NMR Chemical Shifts. [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

PubChem. Methyl Piperazine-2-carboxylate Dihydrochloride. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

-

PubChem. Methyl 1-acetylpiperidine-2-carboxylate. [Link]

-

PubChem. 1-methylpiperazine-2-carboxylic acid dihydrochloride. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azooptics.com [azooptics.com]

- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. organomation.com [organomation.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 10. aocs.org [aocs.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Piperazine(110-85-0) 13C NMR [m.chemicalbook.com]

- 17. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

The Pharmacological Role of the Methyl 1-Acetylpiperazine-2-Carboxylate Dihydrochloride Scaffold in Modulating RORγ Activity In Vitro

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (CAS: 2402828-92-4; Base CAS: 171504-96-4)[1][2] is a highly specialized chemical building block with a molecular formula of C8H14N2O3[3][4]. While it does not act as a standalone therapeutic agent, it serves as a foundational cyclic amine carboxylate core in the modular synthesis of novel Retinoic acid receptor-related orphan receptor gamma (RORγ) agonists[5][6].

In modern drug discovery—particularly for cancer immunotherapy and autoimmune regulation—traditional RORγ modulators have been hampered by excessive lipophilicity and poor metabolic stability[5]. By incorporating the methyl 1-acetylpiperazine-2-carboxylate scaffold, researchers can execute a "functionality switch" from inverse agonists to potent agonists[5][6]. This whitepaper details the structural rationale, in vitro mechanism of action, and the specific experimental protocols required to validate the efficacy of compounds derived from this piperazine core.

Part 1: Structural Rationale & Scaffold Dynamics

The selection of the methyl 1-acetylpiperazine-2-carboxylate dihydrochloride scaffold is driven by strict physicochemical and pharmacokinetic requirements in vitro[5][7].

-

Enhanced 3D Character (Fsp³): Traditional RORγ inverse agonists rely heavily on flat, aromatic biaryl systems that suffer from poor aqueous solubility and high off-target promiscuity. The piperazine core introduces significant sp³ hybridization, enhancing the three-dimensional complexity of the molecule[7].

-

Lipophilicity Control: Elevated lipophilicity (ClogP > 5) often leads to high Cytochrome P450 (CYP) liability[7]. The cyclic amine carboxylate core inherently lowers the ClogP, mitigating metabolic hotspots (such as benzylic methylene carbons) that are easily oxidized[7].

-

Salt Form Utility: The dihydrochloride salt form ensures rapid and complete dissolution in DMSO and subsequent aqueous assay buffers (e.g., HEPES). This prevents compound precipitation—a common artifact in high-throughput in vitro screening.

-

Modular Attachment Vectors: The acetyl group at the N1 position and the methyl ester at the C2 position serve as orthogonal attachment points. These allow medicinal chemists to append sterically demanding terminal phenyl or isobutyl moieties precisely where they are needed to engage the RORγ Ligand Binding Domain (LBD)[6][8].

Part 2: In Vitro Mechanism of Action (RORγ Agonism)

When the piperazine-2-carboxylate scaffold is fully elaborated into a mature RORγ agonist, its in vitro mechanism of action is defined by its ability to physically restructure the RORγ LBD[6][8].

The Helix 12 (H12) Stabilization Mechanism

RORγ is a nuclear receptor whose transcriptional activity is dictated by the positioning of Helix 12 (H12).

-

Binding: The piperazine core anchors the molecule deep within the lipophilic pocket of the RORγ LBD.

-

Hydrogen Bonding Network: The terminal moieties attached to the piperazine scaffold project outward to form critical hydrogen bonds with key amino acid residues, specifically His479 and Tyr502 [6][8].

-

Coactivator Recruitment: Unlike inverse agonists (which deform the His479/Tyr502 network and displace H12)[6], the piperazine-derived agonists shield and stabilize this hydrogen bond network[8]. This locks H12 into an active conformation, creating a high-affinity binding surface for coactivator peptides (e.g., SRC-1 or TRAP220)[6][8].

-

Transcriptional Activation: The recruitment of these coactivators ultimately drives the transcription of target genes, most notably Interleukin-17 (IL-17), which facilitates the infiltration of effector T cells (Th17/Tc17) into tumor microenvironments[9][10].

Fig 1. Mechanism of RORγ activation via piperazine-core agonist binding and H12 stabilization.

Part 3: Experimental Protocols for In Vitro Validation

To validate the mechanistic efficacy and metabolic stability of compounds utilizing the methyl 1-acetylpiperazine-2-carboxylate dihydrochloride scaffold, the following self-validating protocols must be employed.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Assay

Purpose: To quantify the dose-dependent recruitment of coactivator peptides to the RORγ LBD.

-

Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM EDTA, 0.1 mM DTT, and 0.01% BSA.

-

Compound Dilution: Dissolve the piperazine-derived agonist in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer 100 nL of each concentration to a 384-well low-volume black microplate (final DMSO concentration = 1%).

-

Protein-Antibody Complex: Add 5 μL of a master mix containing GST-tagged RORγ LBD (final concentration 10 nM) and Terbium-labeled anti-GST antibody (final concentration 1 nM). Causality: Terbium is chosen for its long emission half-life, which eliminates short-lived background autofluorescence from the test compounds.

-

Coactivator Addition: Add 5 μL of FITC-labeled SRC-1 coactivator peptide (final concentration 100 nM).

-

Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours to allow the H12 stabilization and peptide recruitment to reach thermodynamic equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at both 495 nm (Terbium) and 520 nm (FITC). Calculate the FRET ratio (520/495 nm).

Fig 2. In vitro TR-FRET assay workflow for quantifying RORγ coactivator peptide recruitment.

Protocol 2: In Vitro CYP Inhibition Profiling

Purpose: To verify that the shift to a piperazine core successfully mitigates Cytochrome P450 liabilities[7].

-

Microsome Incubation: Incubate 1 μM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing specific CYP probe substrates (e.g., Midazolam for 3A4, Diclofenac for 2C9).

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Quenching: After 10 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Rapid protein precipitation halts enzymatic activity instantly, preserving the exact metabolite ratio.

-

LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of isoform-specific metabolites.

Part 4: Quantitative Data & Scaffold Efficacy

The incorporation of the methyl 1-acetylpiperazine-2-carboxylate scaffold yields highly favorable in vitro profiles compared to legacy flat-aromatic compounds[5][7].

Table 1: CYP Inhibition Profile of Piperazine-Core RORγ Agonists [7][8]

| CYP Isoform | IC₅₀ (μM) | Clinical Implication |

| CYP3A4 | > 10.0 | Low risk of drug-drug interactions (DDI) |

| CYP1A2 | > 10.0 | Low risk of DDI |

| CYP2C19 | > 10.0 | Low risk of DDI |

| CYP2D6 | 7.4 | Moderate metabolic stability |

| CYP2C9 | 6.1 | Moderate metabolic stability |

| CYP2C8 | 2.0 | Potential metabolic hotspot requiring monitoring |

Table 2: In Vitro Physicochemical Advantages

| Parameter | Piperazine Scaffold | Traditional Aromatic Scaffolds |

| 3D Character (Fsp³) | High | Low |

| Lipophilicity (ClogP) | Optimized (< 4.0) | High (> 5.0) |

| Aqueous Solubility | High (as dihydrochloride salt) | Poor |

| Ligand Efficiency | High | Moderate |

References

-

Fukuda S, Ikenogami T, Otake K, et al. "A Concise and Modular Approach to Generate Novel RORγ Agonists." Journal of Medicinal Chemistry, 2025, 68(15):15849-15871. (Note: Sourced via PubMed indexing of ACS Publications)

-

PubChemLite. "Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (C8H14N2O3)." Université du Luxembourg.

-

BenchChem. "Methyl 1-acetylpiperazine-2-carboxylate - Screening Compounds."

-

Yang F, Li A, Zhu Y, et al. "Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy." Journal of Medicinal Chemistry, 2023.

Sources

- 1. methyl 1-acetylpiperazine-2-carboxylate dihydrochloride | 2402828-92-4 [sigmaaldrich.com]

- 2. 2-Piperazinecarboxylicacid,1-acetyl-,methylester(9CI) | 171504-96-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (C8H14N2O3) [pubchemlite.lcsb.uni.lu]

- 5. A Concise and Modular Approach to Generate Novel RORγ Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for Novel Chemical Intermediates

In the fast-paced environment of drug discovery and development, researchers frequently work with novel or specialized chemical intermediates for which comprehensive toxicological data is not yet available. Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is one such compound. As a specialized derivative of piperazine, it serves as a valuable building block in the synthesis of complex molecules. However, the absence of a dedicated Safety Data Sheet (SDS) and an established toxicity profile necessitates a proactive and informed approach to safety.

This guide is designed to bridge that data gap. As a Senior Application Scientist, my objective is not to present a definitive, registered SDS, but to provide a robust framework for risk assessment and safe handling based on established principles of chemical safety and data from structurally related compounds. By understanding the toxicological profile of the parent piperazine scaffold and adhering to best practices for handling chemical intermediates, we can ensure the safety of laboratory personnel and the integrity of our research. This document synthesizes available data to construct a provisional safety profile and offers practical, field-proven methodologies for risk mitigation.

Projected Toxicological Profile: An Evidence-Based Assessment

While specific toxicological studies on Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride are not publicly available, a probable toxicity profile can be inferred from the known hazards of the piperazine core and closely related analogs.

The Piperazine Scaffold: A Foundation for Understanding

Piperazine and its salts are well-characterized, and their toxicological data provide a critical baseline for assessing the potential hazards of its derivatives.[1] Key toxicological endpoints for piperazine include:

-

Neurotoxicity: Piperazine has been shown to induce neurotoxic effects in humans, with a Lowest Observed Adverse Effect Level (LOAEL) for acute exposure proposed at 110 mg/kg.[1] Symptoms can include tremors, staggering, and apathy.[1] Many piperazine derivatives are known for their psychoactive effects, primarily through interactions with dopaminergic, noradrenergic, and serotoninergic systems in the brain.[2][3]

-

Corrosivity and Irritation: As a strong basic amine, piperazine is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[1] This is a critical consideration for any handling of piperazine-containing compounds.

-

Reproductive and Developmental Toxicity: Piperazine is classified as a suspected reproductive and developmental toxicant (Category 2).[1]

-

Hepatotoxicity: Certain piperazine designer drugs have been shown to induce hepatotoxicity by up-regulating key enzymes in cholesterol biosynthesis, which may increase the risk of steatosis and phospholipidosis.[4]

GHS Classification of a Close Structural Analog

The European Chemicals Agency (ECHA) provides a GHS classification for "Methyl Piperazine-2-carboxylate Dihydrochloride" (CAS No. 122323-88-0), a molecule that differs only by the absence of the N-acetyl group.[5] This information is highly relevant and serves as the most direct data for our target compound.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Table 1: GHS Classification for Methyl Piperazine-2-carboxylate Dihydrochloride.[5]

Based on this data, it is prudent to assume that Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride will, at a minimum, be an irritant to the skin, eyes, and respiratory tract.

Provisional Safety Data Sheet (SDS) Framework

This section outlines the key safety information that would constitute an SDS for Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride, based on the extrapolated toxicological profile.

Hazards Identification

-

GHS Pictograms:

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements (Prevention):

-

Precautionary Statements (Response):

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[6]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[6]

-

First-Aid Measures

-

General Advice: Show this safety data sheet to the doctor in attendance.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage

-

Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[9] Always handle within a certified chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place.[10][11] Keep the container tightly closed. Due to its dihydrochloride salt form, the compound is likely hygroscopic; store in a desiccator or under an inert atmosphere.

Risk Mitigation and Safe Handling Protocols

The cornerstone of working with novel intermediates is a robust and proactive approach to safety. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

The Hierarchy of Controls

Effective risk management follows a "hierarchy of controls" to minimize hazards. This is a fundamental concept in chemical safety.

Caption: Hierarchy of controls for risk mitigation.

For Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride, elimination and substitution are not viable options as the compound is required for synthesis. Therefore, our focus must be on robust engineering controls, strict administrative procedures, and appropriate Personal Protective Equipment (PPE).

Experimental Protocol: Weighing and Dispensing

This protocol outlines the essential steps for safely handling the solid compound.

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Don appropriate PPE: a buttoned lab coat, nitrile gloves, and chemical splash goggles. A face shield is recommended for larger quantities.

-

Designate a specific area within the fume hood for handling the compound.

-

Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement in and out of the containment area.

-

-

Execution:

-

Carefully open the container inside the fume hood, averting your face.

-

Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance.

-

Perform all transfers slowly and deliberately to avoid creating airborne dust.

-

Once the desired amount is weighed, securely close the primary container.

-

Transfer the weighed compound to the reaction vessel or a secondary container within the fume hood.

-

-

Decontamination and Waste Disposal:

-

Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a dry wipe.

-

Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated hazardous waste container.

-

Wash hands thoroughly after the procedure, even after removing gloves.

-

Emergency Response Workflow

In the event of an accidental exposure or spill, a clear and practiced response is critical.

Caption: Workflow for responding to an accidental exposure or spill.

Conclusion

Working at the forefront of drug development requires not only scientific innovation but also an unwavering commitment to safety. While a complete, empirically determined toxicity profile for Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is not yet established, a conservative and evidence-based approach allows for its safe handling. By understanding the known hazards of the piperazine family, adopting the GHS classifications of close structural analogs, and implementing rigorous safety protocols, researchers can confidently utilize this valuable intermediate. This guide provides the necessary framework to achieve that balance, ensuring that scientific progress and personal safety advance hand in hand.

References

- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Piperazine: Human health tier II assessment. Australian Government Department of Health.

- S-World. (n.d.).

-

Archer, R. P. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Journal of Analytical Toxicology, 35(3), 178–183. [Link]

-

PubChem. (n.d.). Methyl Piperazine-2-carboxylate Dihydrochloride. National Center for Biotechnology Information. [Link]

- Byrska, B., et al. (2019). Piperazine derivatives as dangerous abused compounds. Przeglad Lekarski, 76(11), 609-613.

-

Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(12), 3045–3060. [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-5-nitropyridine. [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl Piperazine-2-carboxylate Dihydrochloride | C6H14Cl2N2O2 | CID 2760425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. nbinno.com [nbinno.com]

- 11. keyorganics.net [keyorganics.net]

A Technical Guide to the Pharmacokinetic Profiling of Methyl 1-acetylpiperazine-2-carboxylate Dihydrochloride Derivatives

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride and its derivatives represent a class of compounds with significant potential, yet their journey from discovery to clinical application is critically dependent on a thorough understanding of their pharmacokinetic (PK) profiles. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to approach the comprehensive pharmacokinetic characterization of this specific chemical series. We will delve into the causality behind experimental choices, provide detailed protocols for essential in vitro and in vivo assays, and offer a predictive outlook on the metabolic fate of these molecules, grounded in the established biotransformation of related piperazine-containing drugs.

Introduction: The Significance of Pharmacokinetic Analysis for Piperazine Derivatives

The success of any drug candidate hinges on its ability to reach the therapeutic target in sufficient concentration and for an appropriate duration. This is governed by the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For piperazine derivatives, the two nitrogen atoms within the heterocyclic ring are pivotal, influencing properties like solubility, polarity, and metabolic stability.[1] The N-acetyl group and the methyl ester in our core compound, Methyl 1-acetylpiperazine-2-carboxylate, introduce specific metabolic liabilities and physicochemical characteristics that must be experimentally determined.

Early and systematic in vitro ADME screening is indispensable in modern drug discovery.[4][5] It allows for the early identification of potential PK liabilities, guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies to optimize lead compounds. This proactive approach mitigates the risk of costly late-stage failures that plagued drug development in the past.[5] This guide will equip researchers with the foundational knowledge and practical methodologies to build a robust DMPK (Drug Metabolism and Pharmacokinetics) data package for this promising class of compounds.

Predicted Metabolic Landscape and Structural Considerations

While specific experimental data for Methyl 1-acetylpiperazine-2-carboxylate is not publicly available, we can construct a predictive metabolic map based on well-documented pathways for similar structures. The primary sites of metabolic attack are anticipated to be the N-acetyl group, the methyl ester, and the piperazine ring itself.

Key metabolic pathways for piperazine derivatives include:

-

N-dealkylation and N-deacetylation: The N-acetyl group can be hydrolyzed. More complex N-substituents on other derivatives are often removed via cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[4][5]

-

Ester Hydrolysis: The methyl ester at the 2-position is susceptible to hydrolysis by esterase enzymes present in plasma and tissues, forming the corresponding carboxylic acid.

-

Oxidative Metabolism: The piperazine ring itself can undergo oxidation to form various metabolites, including ring-opened products.[6][7] Aromatic hydroxylation is also a common pathway if aryl substituents are present in other derivatives.[4][5]

The presence of the N-acetyl group may influence the overall metabolic profile compared to other N-substituted piperazines. A computational study on 1-acetylpiperazine suggested it has the potential to be an orally bioavailable drug candidate, highlighting how even simple substituents can modulate pharmacokinetic properties.[8]

Below is a conceptual diagram illustrating the potential metabolic pathways for the core structure.

Caption: Predicted metabolic pathways for Methyl 1-acetylpiperazine-2-carboxylate.

In Vitro Pharmacokinetic Profiling: A Step-by-Step Approach

A tiered approach to in vitro ADME testing provides crucial data for decision-making in the early stages of drug discovery.[4] These assays are designed to be cost-effective and have a rapid turnaround time.

Physicochemical Properties

Understanding the fundamental physicochemical properties is the first step, as they heavily influence all aspects of ADME.

| Parameter | Experimental Method | Rationale |

| Aqueous Solubility | Thermodynamic or Kinetic Turbidimetric Method | Determines the maximum concentration in aqueous solution, impacting dissolution and absorption. |

| Lipophilicity (LogD) | Shake-flask or Potentiometric Titration at pH 7.4 | Measures the compound's distribution between an aqueous and an organic phase, predicting membrane permeability and tissue distribution. |

| pKa | Potentiometric Titration or UV-spectroscopy | Determines the ionization state at different pH values, which affects solubility, permeability, and receptor binding. |

Absorption and Permeability

These assays predict how well a compound will be absorbed from the gastrointestinal tract.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

Donor Compartment: The test compound is dissolved in a buffer solution at a relevant pH (e.g., pH 5.0 to simulate the upper intestine) and added to the donor wells.

-

Acceptor Compartment: The receiver plate is filled with a buffer at physiological pH (7.4).

-

Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specified time (e.g., 4-16 hours) at room temperature.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

-

Calculation: The permeability coefficient (Pe) is calculated. High permeability compounds serve as positive controls.

Causality: The PAMPA model is a high-throughput, cell-free method that isolates passive diffusion. A high Pe value suggests good passive absorption, a desirable trait for orally administered drugs.

Distribution

Understanding how a compound distributes into tissues and binds to plasma proteins is critical for interpreting its efficacy and safety.

Experimental Protocol: Plasma Protein Binding (PPB) by Equilibrium Dialysis

-

Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis cell.

-

Dosing: The test compound is added to one chamber containing plasma (human, rat, etc.). The other chamber contains a protein-free buffer.

-

Equilibration: The apparatus is incubated (e.g., at 37°C for 4-6 hours) with gentle shaking to allow equilibrium to be reached.

-

Sampling: Samples are taken from both the plasma and buffer chambers.

-

Analysis: The total concentration in the plasma chamber and the free concentration in the buffer chamber are measured by LC-MS/MS.

-

Calculation: The percentage of the compound bound to plasma proteins is calculated.

Causality: Only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized or excreted. High plasma protein binding can reduce efficacy and lower clearance.

Metabolism

Metabolic stability assays predict how quickly a compound will be broken down by metabolic enzymes, primarily in the liver.

Experimental Protocol: Metabolic Stability in Liver Microsomes

-

Reagents: Test compound, liver microsomes (human or animal), and NADPH (a necessary cofactor for CYP450 enzymes).

-

Incubation: The test compound is incubated with liver microsomes in a buffer at 37°C.

-

Reaction Initiation: The metabolic reaction is started by adding NADPH.

-

Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

-

Calculation: The rate of disappearance is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t½).

Causality: A high clearance in this assay suggests the compound will be rapidly metabolized in vivo, potentially leading to a short duration of action and low oral bioavailability.

Caption: High-level workflow for in vitro ADME screening.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are necessary to understand the compound's behavior in a complex biological system.[9][10] These studies provide critical parameters like clearance, volume of distribution, half-life, and bioavailability.

Experimental Protocol: Rodent Pharmacokinetic Study (Oral & Intravenous Dosing)

-

Animal Model: Typically, Sprague-Dawley rats or CD-1 mice are used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Dosing Groups:

-

Group 1 (IV): The compound is administered intravenously as a bolus dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

-

Group 2 (PO): The compound is administered orally via gavage (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

-

Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored frozen (-80°C) until analysis.

-

Bioanalysis: Plasma concentrations of the parent drug (and potentially key metabolites) are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key In Vivo Pharmacokinetic Parameters

| Parameter | Abbreviation | Description | Importance |

| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | Determines the dosing rate required to maintain a certain plasma concentration. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Half-life | t½ | The time required for the drug concentration in the body to be reduced by half. | Influences the dosing interval. |

| Area Under the Curve | AUC | The integral of the drug concentration-time curve, representing total drug exposure. | A key parameter for assessing bioavailability and comparing exposure between doses. |

| Bioavailability | F% | The fraction of an orally administered dose that reaches systemic circulation unchanged. | Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. Low F% may indicate poor absorption or high first-pass metabolism. |

Analytical Methodology: LC-MS/MS Bioanalysis

The accurate quantification of piperazine derivatives in complex biological matrices like plasma or microsomal incubates is almost exclusively performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12] This technique offers exceptional sensitivity and selectivity.

Workflow for LC-MS/MS Method Development:

-

Tuning: The compound is infused into the mass spectrometer to optimize the mass transitions (precursor ion -> product ion) for both the analyte and a suitable internal standard.

-

Chromatography: A reverse-phase HPLC or UPLC method is developed to separate the analyte from matrix components, ensuring no ion suppression or enhancement.

-

Sample Preparation: A simple protein precipitation (e.g., with acetonitrile) is often sufficient to extract the drug from plasma samples.

-

Validation: The method is validated according to regulatory guidelines for accuracy, precision, linearity, and stability.

Caption: Standard bioanalytical workflow for PK samples.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit predictive, framework for characterizing the pharmacokinetic properties of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride and its derivatives. By systematically applying the described in vitro and in vivo methodologies, researchers can build a robust data package to understand the ADME profile of their compounds. This data-driven approach is essential for identifying candidates with favorable drug-like properties, optimizing their structure to overcome pharmacokinetic hurdles, and ultimately increasing the probability of success in clinical development. The principles and protocols detailed herein serve as a foundational strategy for advancing this and other novel piperazine-based chemical series from the bench to potential therapeutic applications.

References

-

Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(5), 469-86. [Link]

-

Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed, PMID: 17691913. [Link]

-

Farghaly, O. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]

-

Kumar, R., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

-

Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Semantic Scholar. [Link]

-

Farghaly, O. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. [Link]

-

Patel, H. R., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. [Link]

-

Suryavanshi, H. R., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. PubMed, PMID: 21324704. [Link]

-

Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

-

Harwood, H. J., et al. (2013). Piperazine Oxadiazole Inhibitors of Acetyl-CoA Carboxylase. ACS Publications. [Link]

-

Wang, G., et al. (2016). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Publications. [Link]

-

Dalvie, D., et al. (2012). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. [Link]

-

Abdel-Aal, E. I., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]

-

Nagu, P., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

-

Parlak, C., & Bağlayan, O. (2026). Pharmacological investigation of formyl and acetyl substituents on piperazine: Docking, ADMET and Molecular Dynamics Simulations. DergiPark. [Link]

-

Liu, H. T., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed, PMID: 17826601. [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576. [Link]

-

Melent'ev, A. B., & Kataev, S. S. (2015). Metabolism of Designer Drugs. Piperazine Derivatives. Amanote Research. [Link]

-

Singh, K., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

-

Scott, R. W., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Publications. [Link]

-

Möhrle, H., & Schittek, D. (1981). Reactions of acetylenic acid esters with piperazine derivatives. ResearchGate. [Link]

- Aebersold, R., et al. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. b.aun.edu.eg [b.aun.edu.eg]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Note and Protocol for the Dissolution of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride in Aqueous Solutions

Abstract

This document provides a comprehensive guide and a detailed protocol for the dissolution of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development, this application note moves beyond a simple set of instructions. It elucidates the chemical principles governing the dissolution process, with a particular focus on managing solution pH to ensure both complete solubilization and the chemical integrity of the compound. The protocol is designed as a self-validating system, empowering the user to achieve reproducible and reliable results for their specific experimental needs.

Introduction: Understanding the Compound

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride is a piperazine derivative of interest in pharmaceutical research and development. Its structure, featuring a piperazine ring, an acetyl group, and a methyl ester, presents specific considerations for its handling in aqueous media. The dihydrochloride salt form significantly influences its solubility and the characteristics of the resulting solution.

Physicochemical Properties:

| Property | Value/Information | Source |

| Molecular Formula | C8H16Cl2N2O3 | [1] |

| Molecular Weight | 259.13 g/mol | [1] |

| Appearance | Typically a white to off-white solid | [2] |

| Solubility | Expected to be freely soluble in water | [3] |

| Solution pH | A solution in water will be acidic due to the two hydrochloride moieties | [4] |

The presence of the dihydrochloride means that for every mole of the compound, two moles of hydrochloric acid are introduced into the solution, resulting in a low pH. This acidic environment is beneficial for initial dissolution, as the protonated amine groups enhance water solubility. However, the methyl ester functional group is susceptible to acid- or base-catalyzed hydrolysis. Therefore, careful control of the final solution's pH is paramount to maintaining the compound's structural integrity.

Pre-Dissolution Considerations and Best Practices

To ensure the accuracy and reproducibility of your experiments, the following points should be addressed before beginning the dissolution protocol:

-

High-Purity Water: Always use purified, deionized water (ddH₂O) or water for injection (WFI) to prepare your solutions. Tap water or other less pure water sources can introduce contaminants that may affect the solubility, stability, or experimental outcome.[5]

-

Accurate Weighing: Use a calibrated analytical balance for precise measurement of the solute.[5]

-

Appropriate Labware: Employ clean, sterile glassware, such as volumetric flasks and beakers, to prevent contamination.[5]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, gloves, and safety glasses, should be worn at all times.[5]

Detailed Dissolution Protocol

This protocol is designed to be a starting point. The optimal conditions, particularly the final pH, may need to be determined empirically based on the specific requirements of your application.

Materials and Equipment

-

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride

-

High-purity deionized water (ddH₂O)

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bars

-

Calibrated pH meter with a micro-electrode

-

0.1 M and 1 M Sodium Hydroxide (NaOH) solutions

-

0.1 M and 1 M Hydrochloric Acid (HCl) solutions

-

Sterile syringe filters (0.22 µm)

Step-by-Step Procedure

-

Initial Weighing and Calculation:

-

Calculate the required mass of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride needed to achieve the desired final concentration and volume.[6]

-

The formula for this calculation is: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

-

-

Initial Dissolution:

-

Add approximately 80% of the final desired volume of high-purity water to a beaker equipped with a magnetic stir bar.

-

While stirring, slowly add the weighed compound to the water.

-

Continue stirring until the compound is fully dissolved. The dihydrochloride salt form should readily dissolve in water.

-

-

pH Measurement and Adjustment:

-

Once the compound is fully dissolved, measure the pH of the solution using a calibrated pH meter. The initial pH is expected to be in the acidic range (likely between 3.0 and 4.0).[4]

-

Crucial Decision Point: The optimal pH for your application will be a balance between ensuring the compound remains in its soluble, protonated form and minimizing the rate of ester hydrolysis. For many biological applications, a near-neutral pH (e.g., 6.8-7.4) is desirable.

-

Slowly add a low-concentration NaOH solution (e.g., 0.1 M) dropwise to raise the pH. Monitor the pH closely.[5]

-

Caution: As the pH increases, the piperazine nitrogens will become deprotonated. A significant increase in pH could lead to the precipitation of the less soluble free base. If you observe any cloudiness or precipitation, immediately stop adding base and add a small amount of dilute HCl to redissolve the precipitate.

-

It is recommended to perform a small-scale pilot experiment to determine the pH at which precipitation occurs for your desired concentration.

-

-

Final Volume Adjustment and Sterilization:

-

Once the desired pH is reached and the solution is clear, transfer the solution to a volumetric flask.

-

Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.

-

Add high-purity water to the volumetric flask until the meniscus reaches the calibration mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

If a sterile solution is required, filter it through a 0.22 µm syringe filter into a sterile container.

-

Visualization of the Dissolution Workflow

The following diagram illustrates the key decision points in the dissolution and pH adjustment process.

Caption: Decision workflow for dissolving Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride.

Solution Stability and Storage

The stability of the prepared solution is critical for obtaining reliable experimental results.

-

Hydrolytic Stability: The ester linkage in Methyl 1-acetylpiperazine-2-carboxylate is the primary site of potential degradation through hydrolysis. The rate of hydrolysis is pH-dependent and is generally minimized at a slightly acidic to neutral pH. Storing the solution at a very low or high pH for extended periods should be avoided.

-

Storage Temperature: For short-term storage (i.e., less than 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing them at -20°C or -80°C is advisable to minimize degradation and repeated freeze-thaw cycles. Some piperazine compounds have shown degradation over extended storage, even when frozen.[7]

-

Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change, which could indicate degradation or contamination.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Compound does not fully dissolve. | - Insufficient solvent.- Solution is saturated. | - Add a small amount of additional water.- Gently warm the solution while stirring. Be aware that elevated temperatures can increase the rate of hydrolysis.[8] |

| Solution becomes cloudy upon pH adjustment. | - The pH has been raised too high, causing the precipitation of the free base. | - Immediately add a small amount of dilute HCl to lower the pH until the solution becomes clear again.[9]- For future preparations, use a more dilute NaOH solution and add it more slowly. |

| Inconsistent experimental results. | - Solution degradation due to improper storage.- Inaccurate initial weighing or pH adjustment. | - Prepare fresh solutions for each experiment.- Validate the calibration of your balance and pH meter.- Ensure the solution is homogeneous before use. |

Conclusion

The successful preparation of aqueous solutions of Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride hinges on a methodical approach that respects the compound's chemical properties. By carefully controlling the solution's pH, researchers can ensure complete dissolution while preserving the integrity of the ester functionality. This protocol, combined with an understanding of the underlying chemical principles, provides a robust framework for preparing high-quality solutions for a wide range of scientific applications.

References

-

IvyPanda. (2021, May 11). Aqueous HCl Solution Preparation. Retrieved from [Link]

-

Pharmacopeia.cn. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

-

Lab Manager. (2026, January 20). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

-

ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

-

PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

- Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.

-

YouTube. (2023, July 5). How to Make a 1M HCl Solution (Hydrochloric acid). Retrieved from [Link]

-

Reddit. (2025, April 10). Easy and Safe Aqueous HCl Salt Formation. Retrieved from [Link]

-

The University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

- Google Patents. (n.d.). US5211840A - Neutralizing amines with low salt precipitation potential.

-

Heriot-Watt University Research Portal. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

ACS Publications. (2012, April 28). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Retrieved from [Link]

-

Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Piperazine-2-carboxylate Dihydrochloride. Retrieved from [Link]

-

PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved from [Link]

-

ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

-

Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (C8H14N2O3). Retrieved from [Link]

Sources

- 1. PubChemLite - Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride (C8H14N2O3) [pubchemlite.lcsb.uni.lu]

- 2. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 [sigmaaldrich.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine Dihydrochloride [drugfuture.com]

- 5. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 6. flinnsci.com [flinnsci.com]

- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. researchgate.net [researchgate.net]

Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride as a precursor in drug discovery

The landscape of modern drug discovery is increasingly defined by the pursuit of three-dimensional molecular complexity. As high-throughput screening libraries dominated by flat, sp2-hybridized aromatic rings lead to candidates with poor solubility and high off-target toxicity, medicinal chemists have pivoted toward sp3-enriched scaffolds. Among these privileged building blocks, Methyl 1-acetylpiperazine-2-carboxylate dihydrochloride has emerged as a critical precursor.

This application note provides an in-depth technical guide to utilizing this cyclic amine carboxylate core, detailing its mechanistic advantages, proven applications in recent therapeutic breakthroughs, and validated experimental protocols for its integration into lead optimization workflows.

The Scientific Rationale: Escaping "Flatland" in Drug Design

The structural incorporation of the methyl 1-acetylpiperazine-2-carboxylate core directly addresses several pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks in drug development:

-

Fsp3 Enrichment: The fraction of sp3-hybridized carbons (Fsp3) is a validated metric for predicting clinical success. The rigid, saturated piperazine ring introduces critical 3D topology, which enhances target specificity by requiring precise spatial alignment within the binding pocket[1].

-

Mitigation of CYP450 Liability: Highly lipophilic, planar molecules frequently suffer from Cytochrome P450 (CYP) inhibition due to non-specific π−π stacking with the enzyme's heme group. Transitioning to a polar, 3D piperazine scaffold disrupts these interactions, significantly reducing CYP liability (e.g., CYP2C8)[1].

-

Metabolic Stability: The dihydrochloride salt form ensures exceptional shelf stability and prevents premature oxidation of the secondary amine. Once incorporated into a drug molecule, the sterically hindered 2-carboxylate and 1-acetyl groups protect the piperazine core from rapid oxidative degradation[1].

Field-Proven Applications

A. Functionality Switching in RORγ Agonists

In a recent breakthrough by Fukuda et al. (2025), the methyl 1-acetylpiperazine-2-carboxylate scaffold was utilized to achieve functionality switching—converting a RORγ inverse agonist into a potent agonist[2][3]. Previous attempts using isoindoline cores failed due to high lipophilicity and CYP2C8 inhibition. By employing the cyclic amine carboxylate core, researchers maintained favorable ligand efficiency while introducing a methyl substituent that prevented racemization, ultimately yielding an orally bioavailable agonist that demonstrated robust in vivo efficacy in syngeneic mouse models[3].

B. Noncovalent SARS-CoV-2 Mpro Inhibitors

The piperazine-2-carboxylate framework has also been instrumental in the development of noncovalent inhibitors targeting the Main Protease (Mpro) of SARS-CoV-2[4]. By utilizing 1,2,4-trisubstituted piperazine derivatives, researchers were able to precisely map the S1 and S4 subpockets of the viral protease. The incorporation of this core elevated the oral bioavailability of the lead compound from a sub-optimal 7.2% to 20.2%, proving its value in optimizing pharmacokinetic profiles[4].

Quantitative Impact on Physicochemical Properties

The transition from traditional aromatic cores to the piperazine-2-carboxylate scaffold yields measurable improvements in drug-like properties. The table below summarizes the typical quantitative shifts observed during multiparameter optimization.